![molecular formula C14H16N2O2S B13990526 N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide CAS No. 32316-38-4](/img/structure/B13990526.png)
N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The bicyclo[2.2.1]hept-2-enylidene moiety imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide typically involves the reaction of 7-bicyclo[2.2.1]hept-2-enylideneamine with 4-methyl-benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]hept-2-enylidene moiety, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its rigid bicyclic structure makes it a valuable scaffold for designing new molecules with specific properties.
Biology and Medicine: In medicinal chemistry, N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide is explored for its potential as a pharmacophore. Its unique structure can interact with biological targets in ways that simpler molecules cannot, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical transformations allows for the customization of material properties.
Mecanismo De Acción
The mechanism of action of N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure can fit into binding sites with high specificity, modulating the activity of the target. The sulfonamide group can form hydrogen bonds with amino acid residues, further stabilizing the interaction. These interactions can lead to changes in the biological activity of the target, resulting in therapeutic effects.
Comparación Con Compuestos Similares
- N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-N-(oxiran-2-yl)methyl-arenesulfonamides
- Bicyclo[2.2.1]hept-2-ene-5-ethenyl
- 5-Norbornene-2-endo-acetic acid
Comparison: N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide stands out due to its unique combination of a bicyclic structure and a sulfonamide group. This combination imparts both rigidity and reactivity, making it more versatile in chemical reactions compared to similar compounds. The presence of the sulfonamide group also enhances its potential for biological applications, as it can interact with a wide range of biological targets.
Propiedades
Número CAS |
32316-38-4 |
|---|---|
Fórmula molecular |
C14H16N2O2S |
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
N-(7-bicyclo[2.2.1]hept-2-enylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-2-8-13(9-3-10)19(17,18)16-15-14-11-4-5-12(14)7-6-11/h2-5,8-9,11-12,16H,6-7H2,1H3 |
Clave InChI |
NVKRYXMICWMYNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C3CCC2C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


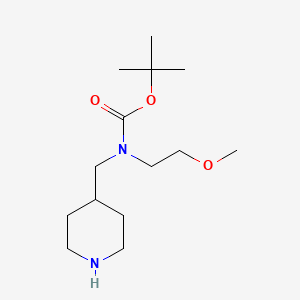
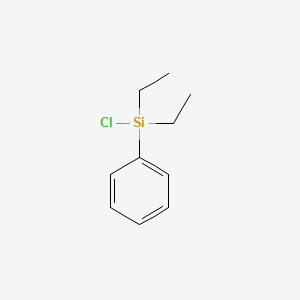

![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
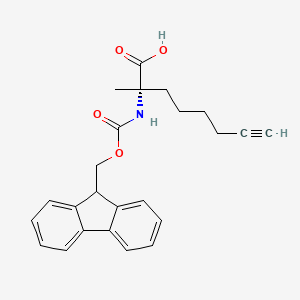

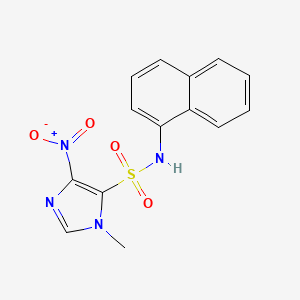

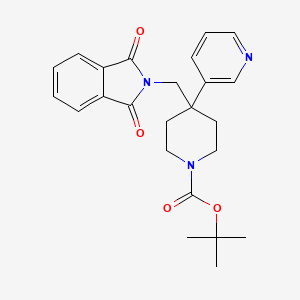

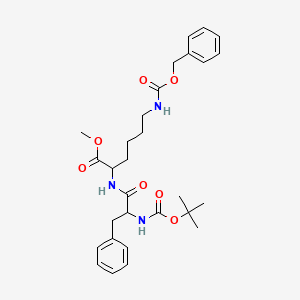

![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)

